Carbonic Anhydrase Inhibition Mechanism: Intact Thiocarbonyl Binding vs. Esterase-Mediated Hydrolysis of Coumarins
In a direct head-to-head comparative study by Ferraroni et al. (2016), a series of coumarins and the corresponding 2-thioxocoumarins were tested against four human carbonic anhydrase isoforms (hCA I, II, IX, XII). X-ray crystallography of 6-hydroxy-2-thioxocoumarin bound to hCA II revealed that the 2-thioxocoumarin remains intact within the active site, with its exo-sulfur atom anchored to the zinc-coordinated water molecule [1]. In stark contrast, isostructural coumarins undergo esterase-mediated hydrolysis by the CA enzyme to yield 2-hydroxy-cinnamic acid derivatives that occlude the active site entrance [1]. For hCA I, 6-hydroxy-2-thioxocoumarin exhibited a Ki of 7,170 nM [2], whereas the corresponding 6-hydroxycoumarin showed Ki > 10,000 nM against hCA II [3]. This mechanistic divergence—intact binding versus pro-drug hydrolysis—has critical consequences for inhibitor design, residence time, and isoform selectivity profiles [1].
| Evidence Dimension | Carbonic anhydrase inhibition mechanism (hCA II) and binding affinity (Ki) |
|---|---|
| Target Compound Data | 6-Hydroxy-2-thioxocoumarin: binds intact to hCA II via exo-S→Zn-coordinated H₂O; Ki (hCA I) = 7,170 nM |
| Comparator Or Baseline | 6-Hydroxycoumarin: hydrolyzed by CA esterase activity to 2-hydroxycinnamic acid derivative; Ki (hCA II) > 10,000 nM |
| Quantified Difference | Mechanism: intact thiocarbonyl binding vs. hydrolytic ring-opening. Ki: 7,170 nM (thioxo) vs. >10,000 nM (oxo) for respective primary inhibited isoforms |
| Conditions | Stopped-flow CO₂ hydration assay; recombinant human CA isoforms I, II, IX, XII; X-ray crystallography at 1.8–2.0 Å resolution |
Why This Matters
The intact-binding mechanism of 2-thioxocoumarins avoids the pro-drug hydrolysis step required by coumarins, enabling fundamentally different pharmacokinetic and isoform-selectivity design strategies—a decisive factor when selecting a CA inhibitor scaffold for drug discovery programs targeting tumor-associated isoforms hCA IX and XII.
- [1] Ferraroni, M.; Carta, F.; Scozzafava, A.; Supuran, C.T. Thioxocoumarins Show an Alternative Carbonic Anhydrase Inhibition Mechanism Compared to Coumarins. J. Med. Chem. 2016, 59(1), 462–473. View Source
- [2] BindingDB Entry 50047009: Ki = 7,170 nM for 6-hydroxy-2-thioxocoumarin against hCA I (Ferraroni et al., 2016). View Source
- [3] BindingDB Entry BDBM50327651: Ki > 10,000 nM for 6-hydroxycoumarin against hCA II. TargetMol: Ki (hCA IX) = 30.5 nM, Ki (hCA XII) = 33.9 nM for 6-hydroxycoumarin. View Source
